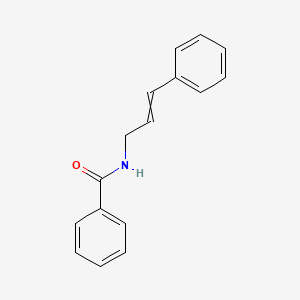![molecular formula C9H9Cl2N3O B14494946 2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide CAS No. 64303-53-3](/img/structure/B14494946.png)
2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide is a chemical compound known for its significant pharmacological and biological activities. This compound belongs to the class of hydrazones, which are known for their unique –N–N=CH- pharmacophore structure. Hydrazones exhibit various biological effects such as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and antioxidant properties .
Preparation Methods
The synthesis of 2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide typically involves the reaction of 2,6-dichlorobenzaldehyde with N-methylhydrazinecarboxamide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide can be compared with other similar hydrazone compounds, such as:
- N′-[(2,6-Dichlorophenyl)methylidene]-2-{[3-(trifluoro-methyl)phenyl]amino}benzohydrazide
- N′-[(1E)-(2,6-Dichlorophenyl)-methylidene]adamantane-1-carbohydrazide These compounds share similar structural features and biological activities but differ in their specific substituents and overall molecular structure, which can influence their pharmacological properties and applications .
Properties
CAS No. |
64303-53-3 |
|---|---|
Molecular Formula |
C9H9Cl2N3O |
Molecular Weight |
246.09 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methylideneamino]-3-methylurea |
InChI |
InChI=1S/C9H9Cl2N3O/c1-12-9(15)14-13-5-6-7(10)3-2-4-8(6)11/h2-5H,1H3,(H2,12,14,15) |
InChI Key |
KPHZKXCTLJQUEF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NN=CC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



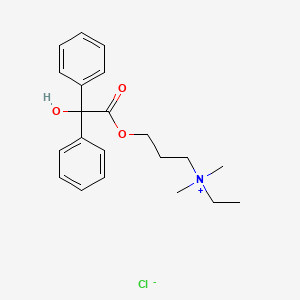
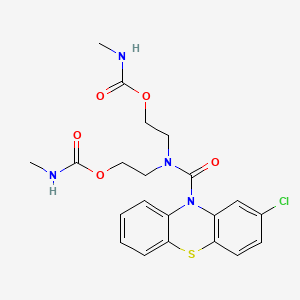
![Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate](/img/structure/B14494880.png)
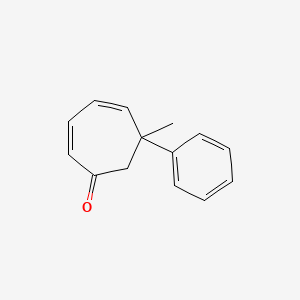

acetate](/img/structure/B14494907.png)
![Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14494915.png)
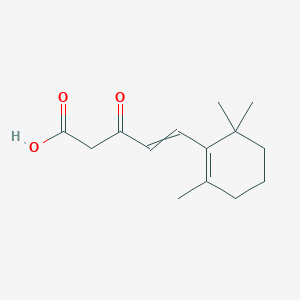

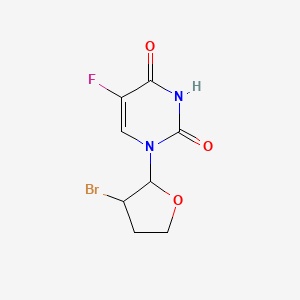
![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)
![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)
